Methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound that features a quinoline ring system substituted with an amino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multi-step organic synthesis. One common route starts with the preparation of the quinoline ring system, followed by the introduction of the amino group at the 8-position. The trifluoromethyl group is then introduced via a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline ring system.
Medicine: Explored for its potential as an antimalarial agent, given the presence of the quinoline ring.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily.
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-aminoquinolin-5-yl)(methyl)amino]acetic acid
- 2-[(8-aminoquinolin-5-yl)(2-methoxyethyl)amino]ethan-1-ol
- (2-{[(8-aminoquinolin-5-yl)amino]methyl}cyclopentyl)methanol
Uniqueness
Methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H11F3N2O3 |
---|---|
Molecular Weight |
300.23 g/mol |
IUPAC Name |
methyl 2-(8-aminoquinolin-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C13H11F3N2O3/c1-21-11(19)12(20,13(14,15)16)8-4-5-9(17)10-7(8)3-2-6-18-10/h2-6,20H,17H2,1H3 |
InChI Key |
KJWQDDIXCXBRAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C2C=CC=NC2=C(C=C1)N)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.